5-Bromopyrimidin-2-ol hydrobromide hydrochloride
Overview
Description
5-Bromopyrimidin-2-ol hydrobromide hydrochloride is an organic compound belonging to the pyrimidine family. It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a hydroxyl group at the 2-position. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidin-2-ol hydrobromide hydrochloride typically involves the bromination of pyrimidin-2-ol. The reaction conditions include the use of bromine in an acidic medium, often with a catalyst to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale bromination processes, ensuring high purity and yield. The reaction is carried out in controlled environments to maintain the desired product quality and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyrimidin-2-ol hydrobromide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).
Major Products Formed:
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary products are amines and alcohols.
Substitution: The products vary based on the nucleophile used, resulting in different substituted pyrimidines.
Scientific Research Applications
5-Bromopyrimidin-2-ol hydrobromide hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is employed in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
5-Bromopyrimidin-2-ol hydrobromide hydrochloride is compared to other similar compounds, such as 5-bromopyridin-2-ol and 5-bromo-1,2-dihydropyrimidin-2-one hydrobromide. While these compounds share structural similarities, this compound is unique in its specific substitution pattern and reactivity profile.
Comparison with Similar Compounds
5-Bromopyridin-2-ol
5-Bromo-1,2-dihydropyrimidin-2-one hydrobromide
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Properties
IUPAC Name |
5-bromo-1H-pyrimidin-2-one;hydrobromide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O.BrH.ClH/c5-3-1-6-4(8)7-2-3;;/h1-2H,(H,6,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRFASDKMXSFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br.Cl.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477709-63-0 | |
Record name | 2(1H)-Pyrimidinone, 5-bromo-, hydrochloride, hydrobromide (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477709-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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